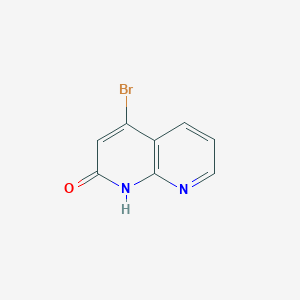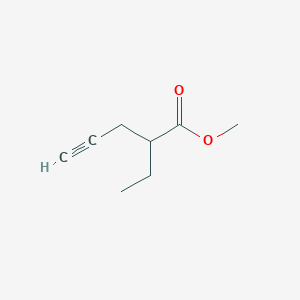
Methyl 2-ethylpent-4-ynoate
Vue d'ensemble
Description
“Methyl 2-ethylpent-4-ynoate” is an organic compound widely used in various fields of research and industry due to its unique physical and chemical properties. It has a molecular weight of 140.18 and a molecular formula of C8H12O2 .
Molecular Structure Analysis
The molecular structure of “Methyl 2-ethylpent-4-ynoate” is represented by the formula C8H12O2 . This indicates that the molecule consists of 8 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms.
Applications De Recherche Scientifique
Field
This application falls under the field of Material Science and Optics .
Application
“Methyl 2-ethylpent-4-ynoate” is used in the synthesis of organic nonlinear optical (NLO) single crystals . These crystals are grown by slow solvent evaporation (SSE) method .
Method
The molecular geometry and vibration spectral (FTIR, RAMAN & NMR) analysis were carried out experimentally and theoretically by using density functional theory (DFT) at 6311++G (d,p) level of theory . The thermal characteristics of as-grown crystal were analyzed by using thermogravimetry (TG) and differential thermal analysis (DTA) .
Results
The second order hyperpolarizability of the crystal was analyzed theoretically . The results showed that the crystal has high optical nonlinearity .
Surfactant Production
Field
This application falls under the field of Chemical Engineering and Environmental Science .
Application
“Methyl 2-ethylpent-4-ynoate” is used in the production of an environmentally friendly anionic surfactant fatty acid methyl ester sulfonate (MES) from waste cooking oil (WCO), a low-cost raw material .
Method
The MES was prepared by esterification of waste cooking oil (WCO), followed by sulfonation with chlorosulfonic acid .
Results
The production of MES from WCO gave yields up to 78% . The critical micelle concentration of W-MES is 5.38 mmol/L and the corresponding surface tension is 32.3 mN/m .
Acrylic Plastic Precursors Synthesis
Field
This application falls under the field of Chemical Engineering and Material Science .
Application
“Methyl 2-ethylpent-4-ynoate” is used in the synthesis of industrially important precursors for large-scale acrylic plastic production, specifically methyl propionate (MP) and methyl methacrylate (MMA) .
Method
The synthesis of MP and MMA precursors involves a reversible CO2 capture approach involving an organic superbase . The reactions were accomplished in different solvents such as DMSO and methanol .
Results
Good recovery of the alcoholic solution of esters was achieved where 85% and 92% yields of MP and MMA were obtained, respectively . The recovered MMA with methanol was polymerised to poly-MMA using a benzoyl peroxide induced free radical polymerisation process .
Research Use
Field
This application falls under the field of Chemical Research .
Application
“Methyl 2-ethylpent-4-ynoate” is used in various research applications .
Method
The methods of application or experimental procedures vary depending on the specific research context .
Results
The results or outcomes obtained also vary depending on the specific research context .
DNA Methylation Profiling
Field
This application falls under the field of Genomics and Epigenetics .
Application
“Methyl 2-ethylpent-4-ynoate” is used in the process of DNA methylation profiling, a biochemical process where a DNA base, usually cytosine, is enzymatically methylated at the 5-carbon position . This is a stable and ubiquitous epigenetic modification in humans that is of paramount importance to biological health and disease .
Method
The major developments in the methodologies used over the past three decades to examine the elusive epigenome (or methylome) include the separation of methylated and unmethylated cytosines via chromatography, immunoprecipitation via anti-5′methylcytosine, and selective digestion with methylation-sensitive restriction endonucleases . With the advent of sodium bisulfite treatment of DNA, a deamination reaction that converts cytosine to uracil only when unmethylated, the epigenetic modification can now be identified in the same manner as a DNA base-pair change .
Results
These techniques have been applied to more technically advanced systems such as DNA microarrays and next-generation sequencing platforms, bringing us closer to unveiling a complete human epigenetic profile .
Plant Growth and Development
Field
This application falls under the field of Botany and Genetics .
Application
“Methyl 2-ethylpent-4-ynoate” is used in studying DNA methylation in response to different virulent factors in plants .
Method
The method involves studying mutants with reduction of cytosine methylation .
Results
The results showed that mutants with reduction of cytosine methylation were more resistant to Pseudomonas syringae pv tomato DC3000 (Pst DC3000) infection .
Propriétés
IUPAC Name |
methyl 2-ethylpent-4-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-4-6-7(5-2)8(9)10-3/h1,7H,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQFREPVZHZBCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-ethylpent-4-ynoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B1450194.png)

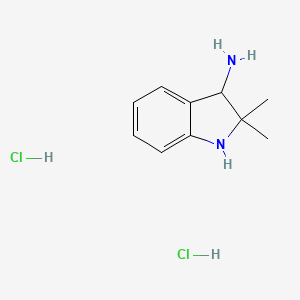
![1-[4-(3-Azidopropoxy)-phenyl]-ethanone](/img/structure/B1450199.png)
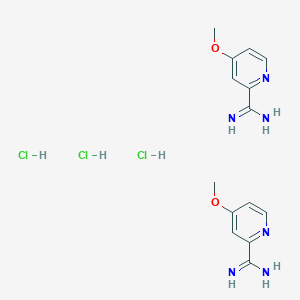
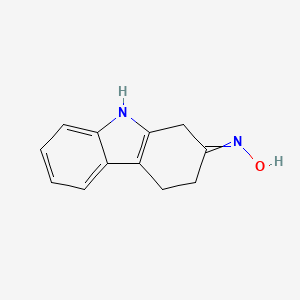

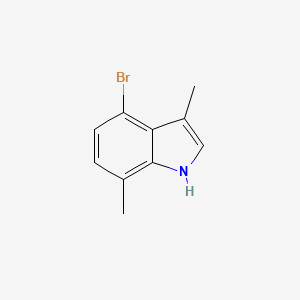

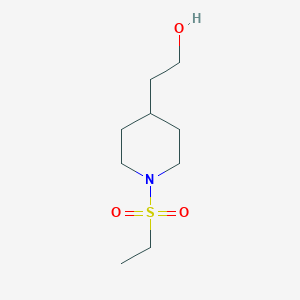
![N-[(3-bromo-5-methylphenyl)methyl]cyclobutanamine](/img/structure/B1450209.png)
